DLin-K-C3-DMA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used in the synthesis of nucleic acid-lipid particles for the delivery of nucleic acids . This compound has gained significant attention due to its role in gene therapy and drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DLin-K-C3-DMA involves the reaction of 4-(dimethylamino)butanoate hydrochloride with a precursor compound in the presence of diisopropylethylamine and 4-dimethylaminopyridine . The reaction is typically carried out in dichloromethane as the solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using standard techniques such as column chromatography .
化学反応の分析
Types of Reactions: DLin-K-C3-DMA primarily undergoes substitution reactions due to the presence of the dimethylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
科学的研究の応用
DLin-K-C3-DMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used in the synthesis of nucleic acid-lipid particles for gene delivery.
Biology: Facilitates the delivery of nucleic acids into cells, aiding in gene therapy and genetic research.
Medicine: Plays a crucial role in the development of lipid nanoparticles for drug delivery, including vaccines and therapeutic agents.
Industry: Employed in the production of lipid-based formulations for various biomedical applications
作用機序
DLin-K-C3-DMA is often compared with other cationic lipids such as DLin-MC3-DMA and DLin-KC2-DMA .
DLin-MC3-DMA: Known for its high efficiency in small interfering RNA (siRNA) delivery.
DLin-KC2-DMA: Exhibits higher transfection efficiency for plasmid DNA compared to DLin-MC3-DMA.
Uniqueness: this compound is unique due to its specific structural features that enhance its ability to form stable nucleic acid-lipid complexes. This makes it particularly effective for gene delivery applications .
類似化合物との比較
- DLin-MC3-DMA
- DLin-KC2-DMA
- DODAP (1,2-dioleoyl-3-dimethylammonium-propane)
特性
分子式 |
C44H81NO2 |
---|---|
分子量 |
656.1 g/mol |
IUPAC名 |
3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-44(46-42-43(47-44)38-37-41-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChIキー |
HNTKPUXXCNQLFR-KWXKLSQISA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCCN(C)C)CCCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。